(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with chloro and trifluoromethyl groups through electrophilic substitution reactions.
Methoxylation: Introduction of the methoxy group is achieved via nucleophilic substitution reactions.
Coupling Reactions: The pyridine derivative is then coupled with the benzenesulfonyl group using palladium-catalyzed cross-coupling reactions.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF6N2O5S/c1-35-19-4-2-3-13(20(19)36-21-18(24)10-14(12-32-21)22(25,26)27)9-17(11-31)38(33,34)16-7-5-15(6-8-16)37-23(28,29)30/h2-10,12H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJMRHTOCWSLX-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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